molecular formula C11H12BrN3O B11932063 4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole

Cat. No.: B11932063
M. Wt: 282.14 g/mol
InChI Key: PQTBUWOHEKFSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, a methyl group, and a phenylmethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.

    Phenylmethoxymethyl Substitution: The phenylmethoxymethyl group can be introduced through a nucleophilic substitution reaction using phenylmethoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The phenylmethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the triazole ring.

    Hydrolysis: Phenylmethanol and the corresponding triazole derivative.

Scientific Research Applications

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative without the bromine and phenylmethoxymethyl substitutions.

    4-Bromo-1H-1,2,4-triazole: A triazole derivative with only the bromine substitution.

    1-Methyl-5-(phenylmethoxymethyl)-1H-1,2,4-triazole: A triazole derivative with the methyl and phenylmethoxymethyl substitutions but without the bromine atom.

Uniqueness

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the phenylmethoxymethyl group can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-bromo-1-methyl-5-(phenylmethoxymethyl)triazole

InChI

InChI=1S/C11H12BrN3O/c1-15-10(11(12)13-14-15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PQTBUWOHEKFSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.